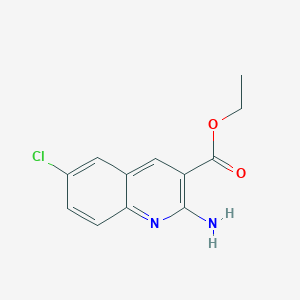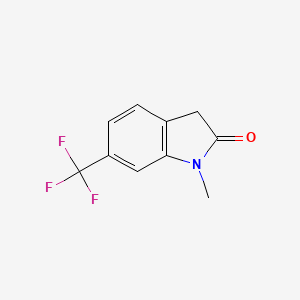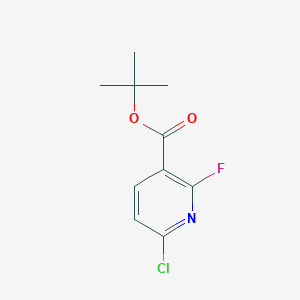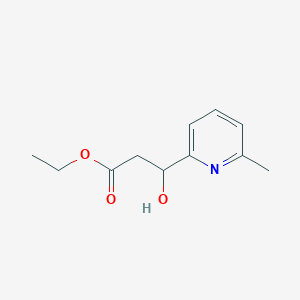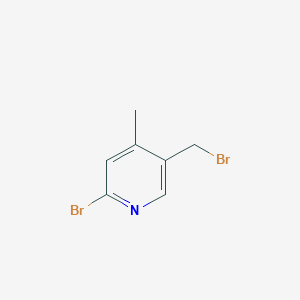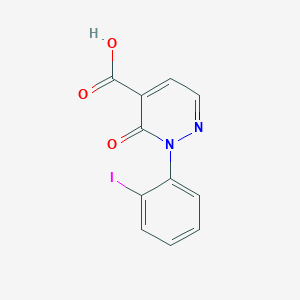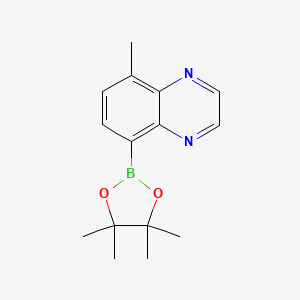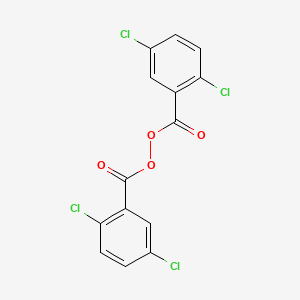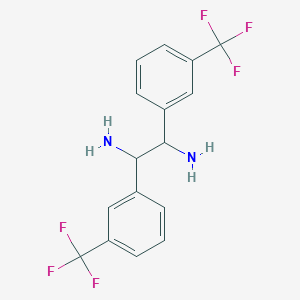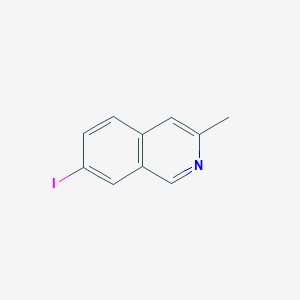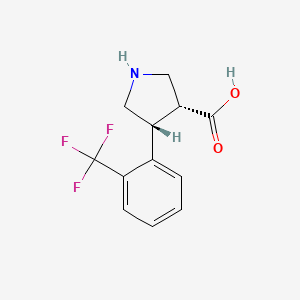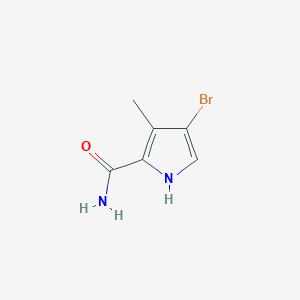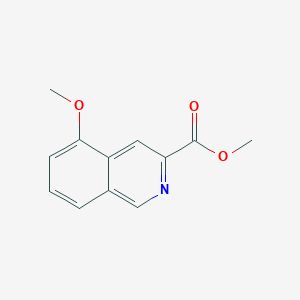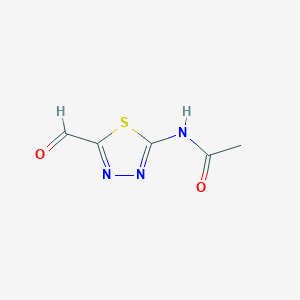![molecular formula C14H18O2 B13668543 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668543.png)
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that includes a benzoannulene core
Vorbereitungsmethoden
The synthesis of 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves several steps. One common method starts with the condensation of acetylacetone and phenol, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with similar compounds such as:
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound has a methoxy group instead of an isopropoxy group, leading to different chemical properties and reactivity .
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : The presence of a chloro group significantly alters the compound’s reactivity and potential applications .
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-ol : This compound features a hydroxyl group, which affects its solubility and reactivity .
The uniqueness of 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one lies in its specific functional group, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-propan-2-yloxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)16-12-7-8-13-11(9-12)5-3-4-6-14(13)15/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZCUMZHLYYOFYBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


